4-(3,5-Dinitrobenzoyl)morpholine

Description

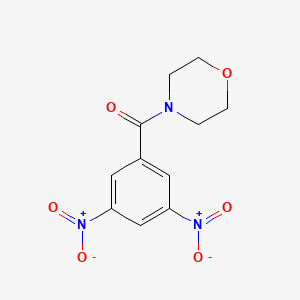

4-(3,5-Dinitrobenzoyl)morpholine is an organic compound with the molecular formula C11H11N3O6 and a molar mass of 281.22 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 3,5-dinitrobenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

(3,5-dinitrophenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O6/c15-11(12-1-3-20-4-2-12)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKSXPSGNMCINHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dinitrobenzoyl)morpholine typically involves the reaction of morpholine with 3,5-dinitrobenzoic acid. The process begins with the conversion of 3,5-dinitrobenzoic acid to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The acid chloride is then reacted with morpholine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dinitrobenzoyl)morpholine can undergo various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the benzoyl ring can participate in nucleophilic aromatic substitution reactions.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or other chemical reducing agents.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield morpholine and 3,5-dinitrobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or chemical reducing agents like iron powder (Fe) in acidic medium.

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Reduction: 4-(3,5-Diaminobenzoyl)morpholine.

Hydrolysis: Morpholine and 3,5-dinitrobenzoic acid.

Scientific Research Applications

4-(3,5-Dinitrobenzoyl)morpholine is utilized in various scientific research fields:

Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential as a pharmacophore for drug development.

Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,5-Dinitrobenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups on the benzoyl ring can participate in redox reactions, affecting the activity of target proteins. Additionally, the morpholine ring can interact with biological macromolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Morpholine: A simpler analog without the 3,5-dinitrobenzoyl group, used as a solvent and chemical intermediate.

4-(3,5-Diaminobenzoyl)morpholine: A reduced form of 4-(3,5-Dinitrobenzoyl)morpholine with amine groups instead of nitro groups.

Uniqueness

This compound is unique due to the presence of both the morpholine ring and the 3,5-dinitrobenzoyl group, which confer distinct chemical reactivity and biological activity. This combination makes it valuable for specific research applications where both functionalities are required.

Biological Activity

4-(3,5-Dinitrobenzoyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring connected to a 3,5-dinitrobenzoyl moiety. The presence of nitro groups on the benzoyl part enhances the compound's reactivity and biological activity.

Chemical Formula: CHNO

CAS Number: 133339-10-3

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to interact with specific biological targets. The nitro groups can undergo reduction in biological systems, leading to the formation of reactive intermediates that may inhibit various cellular processes.

- Antimicrobial Activity: The compound has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism may involve the disruption of bacterial cell wall synthesis or interference with vital metabolic pathways.

- Anticancer Activity: Research indicates that this compound exhibits cytotoxic effects on several cancer cell lines. The compound appears to induce apoptosis and arrest the cell cycle at specific phases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various dinitrobenzamide derivatives found that compounds structurally related to this compound displayed significant activity against Mycobacterium tuberculosis, comparable to established drugs like isoniazid .

| Compound | Activity | Reference |

|---|---|---|

| This compound | MIC = 0.5 µg/mL against M. tuberculosis | |

| DNB1 (related compound) | Comparable activity to isoniazid |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The compound's effectiveness was assessed using MTT assays, which indicated significant cytotoxicity at low concentrations .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| SW480 | 20 | Cell cycle arrest at G2/M phase |

| A549 | 18 | Apoptosis induction |

Case Studies

- Antitubercular Activity: In a study focused on synthesizing new antimycobacterial agents, derivatives including this compound were evaluated for their efficacy against resistant strains of tuberculosis. The findings highlighted its potential as a lead compound for further development .

- Cytotoxicity in Cancer Cells: A detailed investigation into the anticancer properties revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism contributing to its cytotoxic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.